molecular formula C14H23NO4 B13724626 (2R,3R)-1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-pyrrolidinecarboxylic acid

(2R,3R)-1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-pyrrolidinecarboxylic acid

Cat. No.: B13724626
M. Wt: 269.34 g/mol
InChI Key: BLLZNKBINLVGOX-WDEREUQCSA-N
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Description

(2R,3R)-1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-pyrrolidinecarboxylic acid is a compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound also features a cyclopropylmethyl group, adding to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-pyrrolidinecarboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The cyclopropylmethyl group is introduced through various alkylation reactions, often using cyclopropylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-pyrrolidinecarboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, which can then be further functionalized.

Scientific Research Applications

(2R,3R)-1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-pyrrolidinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3R)-1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-pyrrolidinecarboxylic acid involves its ability to act as a protected amine. The Boc group protects the amine during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-1-(tert-Butoxycarbonyl)-3-(methyl)-2-pyrrolidinecarboxylic acid
  • (2R,3R)-1-(tert-Butoxycarbonyl)-3-(ethyl)-2-pyrrolidinecarboxylic acid

Uniqueness

The presence of the cyclopropylmethyl group in (2R,3R)-1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-pyrrolidinecarboxylic acid distinguishes it from other similar compounds. This group can impart unique steric and electronic properties, potentially leading to different reactivity and biological activity .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

(2R,3R)-3-(cyclopropylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-6-10(8-9-4-5-9)11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t10-,11+/m0/s1

InChI Key

BLLZNKBINLVGOX-WDEREUQCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)O)CC2CC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CC2CC2

Origin of Product

United States

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